molecular formula C14H10N4 B15141488 Irbesartan impurity 14-d4

Irbesartan impurity 14-d4

Cat. No.: B15141488
M. Wt: 238.28 g/mol
InChI Key: LANSUNWWSUCCJT-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan impurity 14-d4 involves multiple steps, starting from 4’-aminomethyl-biphenyl-2-carbonitrile. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to those used for the parent compound, Irbesartan. These methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like N-alkylation, tetrazole formation, and debenzylation .

Chemical Reactions Analysis

Types of Reactions

Irbesartan impurity 14-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, which are useful for studying the pharmacological properties and metabolic pathways of Irbesartan .

Scientific Research Applications

Irbesartan impurity 14-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of Irbesartan impurity 14-d4 is similar to that of Irbesartan. It prevents angiotensin II from binding to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This inhibition leads to vasodilation and a reduction in blood pressure . The deuterated form is particularly useful in studying the pharmacokinetics and metabolic stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Irbesartan impurity 14-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C14H10N4

Molecular Weight

238.28 g/mol

IUPAC Name

2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile

InChI

InChI=1S/C14H10N4/c15-9-13-3-1-2-4-14(13)12-7-5-11(6-8-12)10-17-18-16/h1-8H,10H2/i5D,6D,7D,8D

InChI Key

LANSUNWWSUCCJT-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C#N)[2H]

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN=[N+]=[N-]

Origin of Product

United States

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